molecular formula C14H13NO B6280758 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 1178052-96-4

1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6280758
CAS No.: 1178052-96-4
M. Wt: 211.3
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Description

1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol is a heterocyclic compound that features a pyridine ring fused to an indene structure with a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylacetonitrile with cyclopentadiene in the presence of a strong base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-one.

    Reduction: 1-(piperidin-3-yl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(pyridin-2-yl)-2,3-dihydro-1H-inden-1-ol
  • 1-(pyridin-4-yl)-2,3-dihydro-1H-inden-1-ol
  • 1-(quinolin-3-yl)-2,3-dihydro-1H-inden-1-ol

Uniqueness: 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. The specific arrangement of the hydroxyl group and the pyridine ring provides distinct chemical and biological properties compared to its analogs.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

CAS No.

1178052-96-4

Molecular Formula

C14H13NO

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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